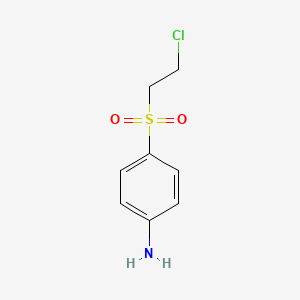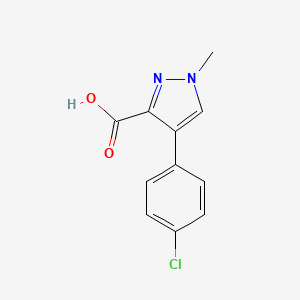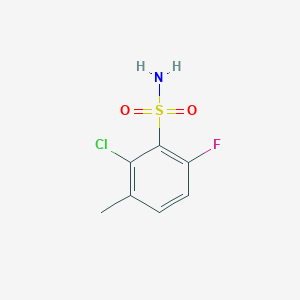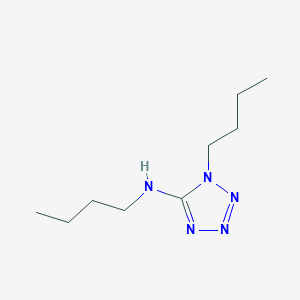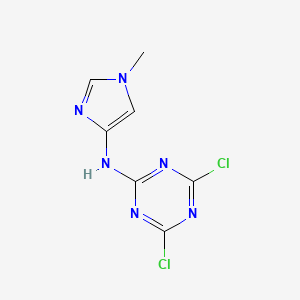![molecular formula C22H20N2O4 B13991544 2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 5871-94-3](/img/structure/B13991544.png)
2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps. One common method starts with the reaction of 4-hydroxybenzaldehyde with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then subjected to further reactions to introduce the propanoic acid moiety. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Industrial methods also focus on the scalability of the process, ensuring that large quantities of the compound can be produced in a cost-effective manner.
化学反应分析
Types of Reactions
2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the propanoic acid moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-hydroxybenzaldehyde, while reduction of the carbonyl group can produce 3-(4-hydroxyphenyl)propanol.
科学研究应用
2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism by which 2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-Hydroxyphenylacetic acid: Similar structure but lacks the diphenylcarbamoyl group.
Diphenylcarbamoyl chloride: Used as a reagent in the synthesis of the target compound.
3-(4-Hydroxyphenyl)propanoic acid: Similar structure but lacks the diphenylcarbamoylamino group.
Uniqueness
2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid is unique due to the presence of both the diphenylcarbamoylamino and hydroxyphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
5871-94-3 |
|---|---|
分子式 |
C22H20N2O4 |
分子量 |
376.4 g/mol |
IUPAC 名称 |
2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H20N2O4/c25-19-13-11-16(12-14-19)15-20(21(26)27)23-22(28)24(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20,25H,15H2,(H,23,28)(H,26,27) |
InChI 键 |
JBRTTYMKLZTNNP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid](/img/structure/B13991463.png)
![Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate](/img/structure/B13991468.png)
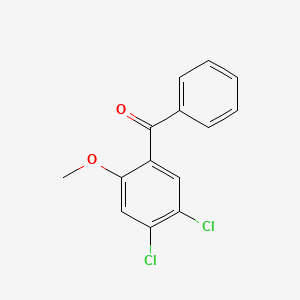
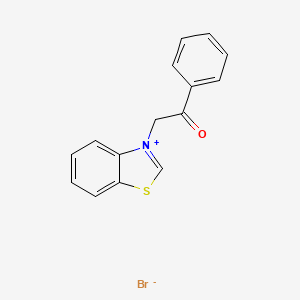

![(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B13991501.png)
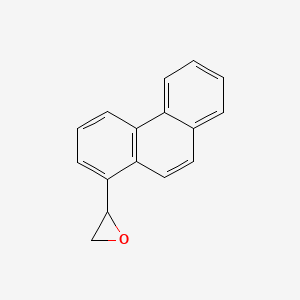
![2-amino-4-methyl-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide](/img/structure/B13991516.png)

